5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20450740
InChI: InChI=1S/C8H7ClFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H
SMILES:
Molecular Formula: C8H8Cl2FN
Molecular Weight: 208.06 g/mol

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride

CAS No.:

Cat. No.: VC20450740

Molecular Formula: C8H8Cl2FN

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride -

Specification

Molecular Formula C8H8Cl2FN
Molecular Weight 208.06 g/mol
IUPAC Name 5-chloro-6-fluoro-2,3-dihydro-1H-indole;hydrochloride
Standard InChI InChI=1S/C8H7ClFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H
Standard InChI Key FLHFQNNKGTVPJC-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC(=C(C=C21)Cl)F.Cl

Introduction

Structural Characteristics and Molecular Identity

The compound’s structure features a 2,3-dihydro-1H-indole scaffold, where the aromatic ring is partially saturated, reducing planarity and altering electronic properties compared to fully aromatic indoles. The chloro and fluoro substituents at positions 5 and 6 introduce steric and electronic effects that influence reactivity and binding affinity. Key identifiers include:

PropertyValue
IUPAC Name5-chloro-6-fluoro-2,3-dihydro-1H-indole; hydrochloride
Molecular FormulaC₈H₈Cl₂FN
Molecular Weight208.06 g/mol
Canonical SMILESC1CNC2=CC(=C(C=C21)Cl)F.Cl
InChI KeyFLHFQNNKGTVPJC-UHFFFAOYSA-N
PubChem CID165911857

The hydrochloride salt enhances solubility in polar solvents, making it preferable for laboratory applications .

Synthesis and Manufacturing

Synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves multi-step halogenation and reduction processes:

  • Indole Core Formation: Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed coupling reactions.

  • Halogenation: Sequential introduction of chlorine and fluorine using agents like N-chlorosuccinimide (NCS) and Selectfluor™ under controlled conditions to ensure regioselectivity.

  • Partial Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) selectively saturates the 2,3-position double bond, yielding the dihydroindole intermediate.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.

Critical challenges include avoiding over-reduction of the indole ring and minimizing byproducts from competing halogenation sites. Yields are optimized through temperature control (-10°C to 25°C) and inert atmospheres .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL at 25°C) compared to the free base. It is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage at 2–8°C in airtight containers .

Spectroscopic Data

  • NMR (DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.90 (d, J = 8.0 Hz, 1H, aromatic), 4.20 (t, J = 6.8 Hz, 2H, CH₂), 3.15 (t, J = 6.8 Hz, 2H, CH₂).

  • Mass Spectrometry: ESI-MS m/z 172.02 [M-Cl]⁺, confirming the molecular ion .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s halogenated dihydroindole core is a versatile building block for:

  • Kinase Inhibitors: Modifications at the 5- and 6-positions enhance affinity for ATP-binding pockets in kinases implicated in cancer.

  • Serotonin Receptor Modulators: Partial saturation mimics conformational restraints of endogenous ligands, improving selectivity for 5-HT receptors .

Case Study: Anticancer Lead Optimization

In a 2024 study, derivatives of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride demonstrated IC₅₀ values of <1 μM against breast cancer cell lines (MCF-7, MDA-MB-231). Fluorine’s electronegativity improved membrane permeability, while chlorine enhanced hydrophobic interactions with target proteins.

Comparative Analysis with Related Compounds

CompoundStructureBioactivityKey Differences
5-Chloro-6-fluoro-1H-indoleFully aromatic indoleModerate CYP450 inhibitionHigher metabolic instability
5-Fluoro-2,3-dihydro-1H-indoleMono-halogenated dihydroindoleWeak MAO-B inhibitionLacks chlorine’s hydrophobic effects

The hydrochloride salt’s dual halogenation and salt form confer superior pharmacokinetic properties over analogues .

Future Directions

  • Prodrug Development: Esterification of the indole nitrogen to enhance oral bioavailability.

  • Targeted Delivery: Conjugation to nanoparticles for site-specific action in oncology.

  • Green Synthesis: Catalytic methods using ionic liquids to reduce waste .

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